REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:7][S:8]([CH2:11][S:12]([O-:15])(=O)=[O:13])(=[O:10])=[O:9].[Na+].Cl.CS([Cl:21])=O>P(Cl)(Cl)(Cl)=O>[CH3:7][S:8]([CH2:11][S:12]([Cl:21])(=[O:15])=[O:13])(=[O:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
79.3 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
sodium (methylsulfonyl)methanesulfonate
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CS(=O)(=O)[O-].[Na+]
|
Name
|
Formula II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
( M )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
to be stirred with a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 18 hours in an oil bath at 80°-90° C.
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue was washed with dry chloroform
|
Type
|
CUSTOM
|
Details
|
to precipitate in the filtrate
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with a small amount of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium hydroxide pellets
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
IR (cm-1, strong and medium bands) 3045, 3025, 2995 s, 2930 s, 1405, 1390 s, 1380 s, 1360, 1335 s, 1325 sh, 1315 s, 1225, 1175 s, 1160 s, 1110 s, 980 s, 965, 860 s, 760 s, 695, 595 s, 515 s, 495 s, 460 s
|
Duration
|
460 s
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)CS(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |